molecular formula C22H25N3O5 B5201652 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 5743-63-5

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5201652
CAS RN: 5743-63-5
M. Wt: 411.5 g/mol
InChI Key: AJCBTSDEJMMUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 411.17942091 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosinase Inhibition and Anti-Melanogenesis

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a key role in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes. Inhibiting tyrosinase can help control melanin production, which could be beneficial in treating conditions related to hyperpigmentation .

Anticancer Activity

The compound has shown promising anticancer activity . In a study, it was found to exhibit higher levels of activity than etoposide, a commonly used chemotherapy drug, against five different cancer cell lines . This suggests that the compound could potentially be developed into a new anticancer agent .

Chemical Biology

The compound’s unique structure and properties make it a subject of interest in chemical biology . Researchers have synthesized derivatives of the compound and evaluated their biological activities, contributing to our understanding of the structure-activity relationships in this class of compounds .

Drug Discovery

Given its biological activities, the compound is also relevant in the field of drug discovery . Its ease of preparation, potential for oral administration, and safety make it a good candidate for therapeutic agent development .

Medicinal Chemistry

The compound belongs to the structural class of chalcones, which are widely distributed in a variety of plant species and have significant contributions to the medicinal value of herbs . Therefore, it is of interest in medicinal chemistry for the development of new therapeutic agents .

Regulation and Safety

The compound, like all chemicals, is subject to regulation to ensure its safe use. In the European Union, for example, the hazards presented by chemicals are communicated to workers and consumers through the Classification, Labelling and Packaging (CLP) Regulation .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-30-15-8-6-14(7-9-15)24-21(26)19-13(2)23-22(27)25-20(19)17-12-16(28-3)10-11-18(17)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCBTSDEJMMUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386578
Record name F1011-1657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS RN

5743-63-5
Record name F1011-1657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.